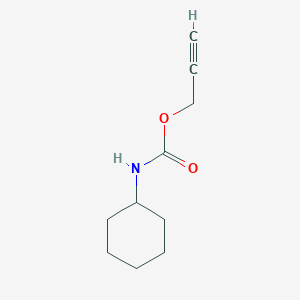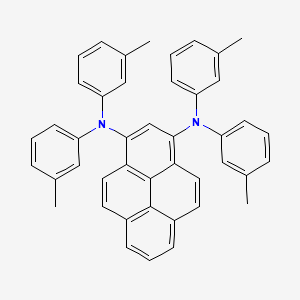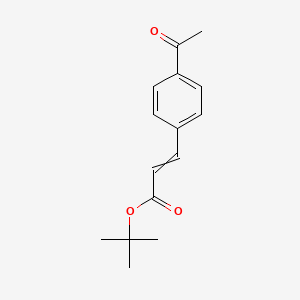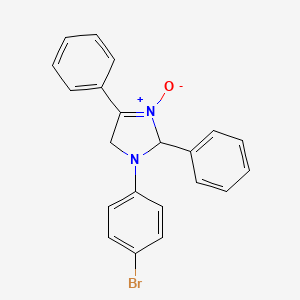
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a trichlorinated phenylpropene moiety attached to a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide typically involves the reaction of 1,2,3-trichloro-3-phenylprop-2-en-1-amine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
類似化合物との比較
Similar Compounds
- N-(2,2,3-Trichloro-1-morpholin-4-yl-3-phenyl-propyl)-benzamide
- N-(2,2,2-Trichloro-1-(3-(4-hexyl-phenyl)-thioureido)-ethyl)-benzamide
- N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide
Uniqueness
N-(1,2,3-Trichloro-3-phenylprop-2-en-1-yl)benzamide is unique due to its specific trichlorinated phenylpropene structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
CAS番号 |
184970-93-2 |
|---|---|
分子式 |
C16H12Cl3NO |
分子量 |
340.6 g/mol |
IUPAC名 |
N-(1,2,3-trichloro-3-phenylprop-2-enyl)benzamide |
InChI |
InChI=1S/C16H12Cl3NO/c17-13(11-7-3-1-4-8-11)14(18)15(19)20-16(21)12-9-5-2-6-10-12/h1-10,15H,(H,20,21) |
InChIキー |
GSXOKSBAHJGKGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C(NC(=O)C2=CC=CC=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)

![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)

![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)

![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)


![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)

